N,N-Dimethyl-3-phenylpropanamide
Overview
Description
N,N-Dimethyl-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is also known by other names such as benzenepropanamide, N,N-dimethyl- and hydrocinnamamide, N,N-dimethyl-.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of ethyl 3-oxo-3-phenylpropanoate with dimethylammonium chloride in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in toluene under reflux conditions. The resulting product is then purified through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N-Dimethyl-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The compound may also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMAc)
- N,N-Dimethyl-3-phenylpropionamide
Uniqueness
N,N-Dimethyl-3-phenylpropanamide is unique due to its specific structure, which includes a phenyl group attached to the propanamide backbone. This structural feature imparts distinct chemical and physical properties, differentiating it from other similar compounds .
Biological Activity
N,N-Dimethyl-3-phenylpropanamide (DM-3-PPA) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of pain management and receptor modulation. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 179.25 g/mol. The compound features a propanamide backbone, which is significant for its interactions with biological targets.
Preliminary studies indicate that DM-3-PPA may modulate the activity of transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception. The interaction with TRPV1 suggests that DM-3-PPA could serve as a potential analgesic agent, possibly offering an alternative to conventional pain relief methods .
Analgesic Potential
Research indicates that DM-3-PPA exhibits notable analgesic properties. In vitro studies have shown that it can influence pain pathways by interacting with TRPV1, which is crucial for the sensation of pain. This interaction could lead to reduced pain perception, making it a candidate for further investigation in pain management therapies .
Binding Affinity and Selectivity
Molecular docking simulations have been employed to predict how DM-3-PPA interacts with TRPV1 and other ion channels. These studies reveal insights into its pharmacodynamics and potential side effects, emphasizing the importance of understanding its binding affinity compared to structurally similar compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DM-3-PPA, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Feature | Unique Characteristics |
---|---|---|
3-(4-Fluorophenyl)-N,N-dimethylpropanamide | Para-fluorination | May have different receptor binding profiles |
This compound | No fluorine | Serves as a reference for biological activity |
3-(2-Methoxyphenyl)-N,N-dimethylpropanamide | Methoxy substitution | Alters hydrophobicity and electronic effects |
The presence of functional groups significantly influences the biological activity and pharmacological profile of these compounds, highlighting the importance of structural modifications in drug design .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of DM-3-PPA:
- Synthesis : Various synthetic routes have been developed for DM-3-PPA, typically involving the reaction of benzylamine derivatives with acetamides under specific conditions. Optimizing reaction parameters such as solvent choice and base concentration has been crucial for enhancing yield .
- Biological Evaluation : In vivo studies have demonstrated the analgesic effects of DM-3-PPA in rodent models. These studies often utilize formalin tests to assess pain response, providing quantitative data on its efficacy compared to standard analgesics like morphine .
Properties
IUPAC Name |
N,N-dimethyl-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBVFKPSUNQAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207028 | |
Record name | N,N-Dimethylhydrocinnamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5830-31-9 | |
Record name | N,N-Dimethylhydrocinnamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylhydrocinnamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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